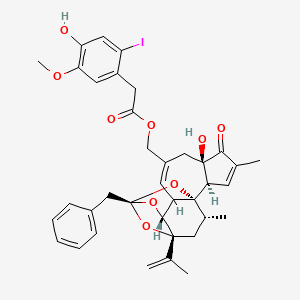

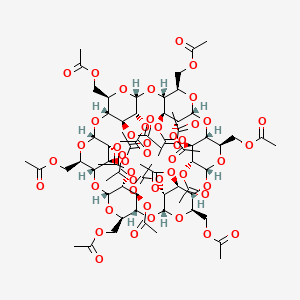

![molecular formula C28H48N4O4S B12046438 (9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)

(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid ist ein komplexes organisches Molekül mit einer einzigartigen Struktur, die einen Thieno[3,4-d]imidazol-Ring, eine Hydroxyoctadecadienkette und eine Hydrazidgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid erfolgt in mehreren Schritten, beginnend mit der Herstellung des Thieno[3,4-d]imidazol-Kerns. Dieser Kern wird typischerweise durch eine Cyclisierungsreaktion unter sauren Bedingungen aus einem geeigneten Vorläufer, wie z. B. einem Thioamid und einem α-Halogenketon, synthetisiert. Das resultierende Thieno[3,4-d]imidazol wird dann durch eine Acylierungsreaktion mit einer Pentanoylgruppe funktionalisiert.

Die Hydroxyoctadecadienkette wird separat synthetisiert, wobei häufig Linolsäure als Ausgangspunkt dient, die eine Reihe von Reaktionen wie Hydrierung, Hydroxylierung und Hydrazidbildung durchläuft. Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Thieno[3,4-d]imidazols mit dem Hydroxyoctadecadienhydrazid unter milden Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs für Skalierbarkeit umfassen, einschließlich der Verwendung von Durchflussreaktoren für Schlüsselschritte, um die Ausbeute zu verbessern und die Reaktionszeiten zu verkürzen. Reinigungsmethoden wie Chromatographie und Kristallisation würden eingesetzt, um die Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen

(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Doppelbindungen in der Octadecadienkette können zu Einfachbindungen reduziert werden.

Substitution: Die Hydrazidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Gesättigte Kohlenwasserstoffe.

Substitution: Verschiedene substituierte Hydrazide.

Wissenschaftliche Forschungsanwendungen

(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine potenzielle Rolle bei der Modulation biologischer Pfade.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thieno[3,4-d]imidazol-Kern kann an aktiven Zentren von Enzymen binden und deren Aktivität hemmen, während die Hydrazidgruppe Wasserstoffbrückenbindungen mit Rezeptorstellen bilden kann und deren Funktion moduliert. Die Hydroxyoctadecadienkette kann auch eine Rolle bei Membranwechselwirkungen spielen und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of (9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can bind to active sites of enzymes, inhibiting their activity, while the hydrazide group can form hydrogen bonds with receptor sites, modulating their function. The hydroxyoctadecadiene chain may also play a role in membrane interactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (9Z,11E,13S)-13-Hydroperoxyoctadeca-9,11-dienoat

- (9Z,11E,13S,15Z)-13-Hydroperoxyoctadeca-9,11,15-trienoat

- Natrium-2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidin-3-sulfonat

Einzigartigkeit

(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazid: ist einzigartig aufgrund seiner Kombination eines Thieno[3,4-d]imidazol-Kerns mit einer Hydroxyoctadecadienkette und einer Hydrazidgruppe. Diese einzigartige Struktur ermöglicht die Wechselwirkung mit einer Vielzahl von molekularen Zielstrukturen und die Teilnahme an verschiedenen chemischen Reaktionen, was es zu einer vielseitigen Verbindung für Forschungs- und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C28H48N4O4S |

|---|---|

Molekulargewicht |

536.8 g/mol |

IUPAC-Name |

(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide |

InChI |

InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7-,17-12+/t22-,23-,24-,27-/m0/s1 |

InChI-Schlüssel |

VGSREJALHGALEV-YJERLKHQSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Kanonische SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

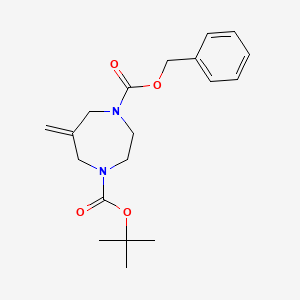

![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)

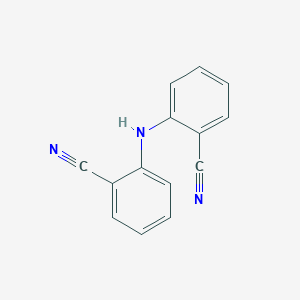

![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)

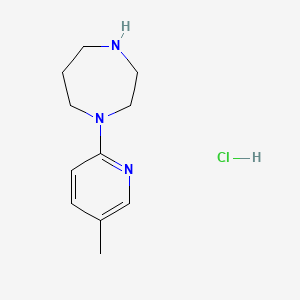

![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)

![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)